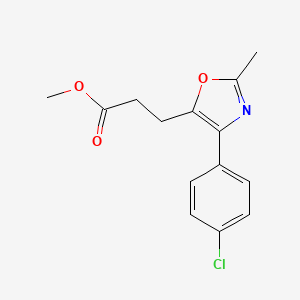
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate
Overview
Description
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate is a chemical compound with a complex structure that includes a chlorophenyl group, an oxazole ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced through a substitution reaction, and the final esterification step involves the reaction of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and pH are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate involves its interaction with specific molecular targets. The oxazole ring and chlorophenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)propanoate: Similar structure but lacks the oxazole ring.
Methyl 3-(2-chlorophenyl)propanoate: Similar but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-(4-bromophenyl)propanoate: Similar but with a bromine atom instead of chlorine.
Uniqueness
Methyl 3-(4-(4-chlorophenyl)-2-methyloxazol-5-yl)propanoate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and potential biological activities not found in its simpler analogs.
Properties
CAS No. |
89150-42-5 |
|---|---|
Molecular Formula |
C14H14ClNO3 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoate |
InChI |
InChI=1S/C14H14ClNO3/c1-9-16-14(10-3-5-11(15)6-4-10)12(19-9)7-8-13(17)18-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
RHPCJIOKZZBQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)CCC(=O)OC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
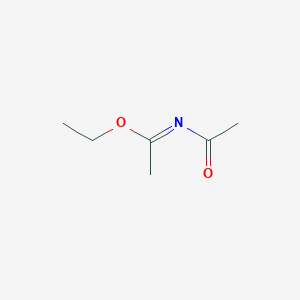
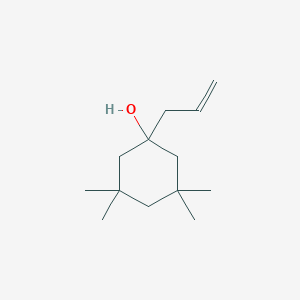
![1-Boc-4-[(2-Ethoxycarbonyl-1H-pyrrol-3-ylamino)methyl]piperidine](/img/structure/B8669540.png)
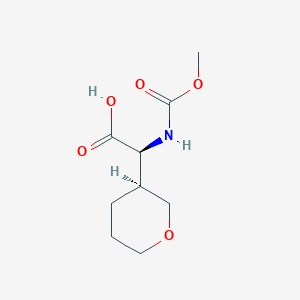
![Silane, [(6-bromohexyl)oxy]trimethyl-](/img/structure/B8669553.png)
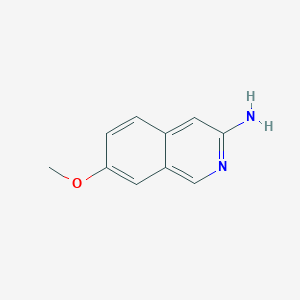
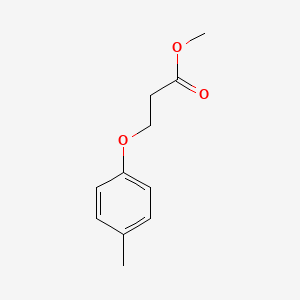
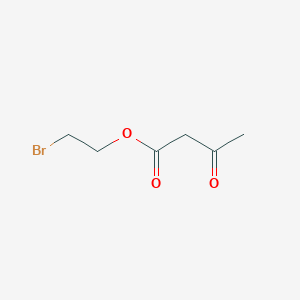

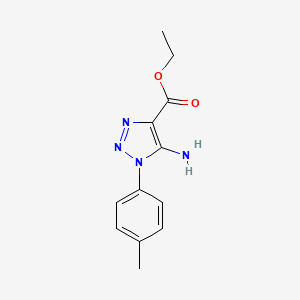
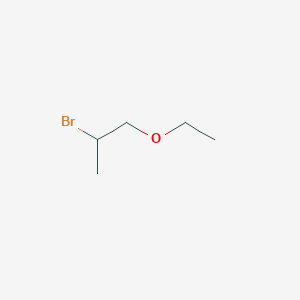
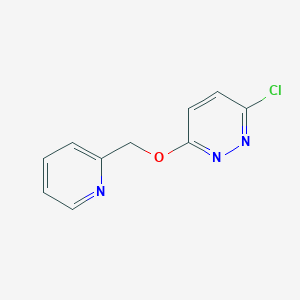
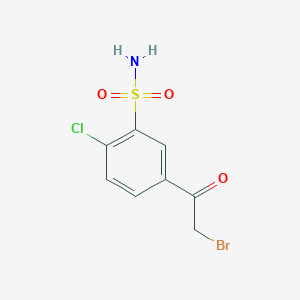
![2-Chloro-4-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)benzenamine](/img/structure/B8669623.png)
